molecular formula C16H20FN5O B3817700 1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine

1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B3817700
M. Wt: 317.36 g/mol
InChI Key: FEJHUWJZSBQKAA-UHFFFAOYSA-N
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Description

1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine is a complex organic compound that features a triazine ring substituted with a fluoro-methoxyphenyl group and a dimethylpyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine typically involves multiple steps. One common approach starts with the preparation of 3-fluoro-4-methoxyacetophenone, which is then subjected to a series of reactions to introduce the triazine and pyrrolidinyl groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated parallel synthesis and high-throughput screening to identify the most efficient conditions .

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the fluoro group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine is unique due to its combination of a triazine ring, fluoro-methoxyphenyl group, and dimethylpyrrolidinyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-21(2)12-6-7-22(10-12)16-19-14(9-18-20-16)11-4-5-15(23-3)13(17)8-11/h4-5,8-9,12H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJHUWJZSBQKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C2=NC(=CN=N2)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine
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1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine
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1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine
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1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine
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1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine
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1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine

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